3-Ethoxy-4-propoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

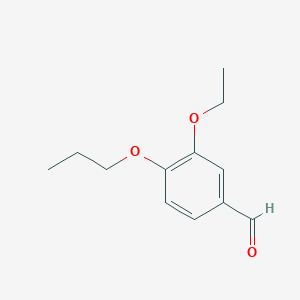

Structure

2D Structure

Properties

IUPAC Name |

3-ethoxy-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHLMEIZTKTCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343021 | |

| Record name | 3-Ethoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350988-41-9 | |

| Record name | 3-Ethoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-propoxybenzaldehyde is an aromatic aldehyde, a class of organic compounds with significant applications in the pharmaceutical and fragrance industries. Its structure, featuring both an ethoxy and a propoxy group on the benzaldehyde ring, suggests its potential as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its known chemical properties, a proposed synthesis protocol based on analogous well-documented reactions, and a discussion of its potential applications in research and drug development.

Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other key physical properties such as boiling point, density, and solubility have not been extensively documented in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | ChemicalBook[1], Matrix Scientific[2] |

| Molecular Weight | 208.25 g/mol | ChemicalBook[1] |

| Melting Point | 41-42 °C | ChemicalBook[1] |

| CAS Number | 350988-41-9 | ChemicalBook[1], Matrix Scientific[2] |

| Appearance | Not specified, likely a solid at room temperature given the melting point. | Inferred |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is adapted from the known synthesis of 3-Ethoxy-4-methoxybenzaldehyde.

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin)

-

1-Bromopropane (or other suitable propylating agent)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (or another suitable polar aprotic solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (approximately 1.5 equivalents), and a suitable volume of anhydrous acetone to ensure adequate stirring.

-

Addition of Propylating Agent: While stirring the mixture, add 1-bromopropane (approximately 1.2 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product.

Visualizing the Proposed Synthesis Workflow

The logical flow of the proposed synthesis is depicted in the following diagram:

Caption: Proposed synthesis workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. This group can undergo a variety of chemical transformations, making the molecule a valuable intermediate in organic synthesis. Key reactions include:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3-ethoxy-4-propoxybenzoic acid).

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (3-ethoxy-4-propoxybenzyl alcohol).

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a secondary or tertiary amine.

-

Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol condensation or Knoevenagel condensation.

Given its structural similarity to other substituted benzaldehydes with known biological activities, this compound could be a target for investigation in several areas of drug development:

-

Enzyme Inhibition: Analogous compounds, such as 3-ethoxy-4-hydroxybenzaldehyde, have shown acetylcholinesterase inhibition activity. It is plausible that this compound could be explored for similar or other enzyme inhibitory roles.

-

Antimicrobial Agents: Benzaldehyde derivatives are known to possess antimicrobial properties. The specific combination of ethoxy and propoxy groups may modulate this activity.

-

Scaffold for Drug Synthesis: The reactivity of the aldehyde group allows for the facile introduction of diverse chemical moieties, making it a useful scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Currently, there is no specific information in the searched literature detailing the use of this compound in any signaling pathways.

Safety and Handling

Based on the available information for this compound, it is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a substituted benzaldehyde with potential as a synthetic intermediate. While its physical and biological properties are not as extensively documented as some of its close analogs, its chemical structure suggests a range of possible applications in organic synthesis and medicinal chemistry. The proposed synthesis protocol, based on established Williamson ether synthesis, provides a viable route for its preparation. Further research is warranted to fully elucidate the chemical, physical, and biological properties of this compound and to explore its potential in drug discovery and development.

References

3-Ethoxy-4-propoxybenzaldehyde: A Technical Overview for Research and Development

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and procedural workflows related to 3-Ethoxy-4-propoxybenzaldehyde.

Introduction

This compound is an aromatic aldehyde, a class of organic compounds frequently utilized as intermediates in the synthesis of more complex molecules. Its structure, featuring a benzaldehyde core with ethoxy and propoxy substitutions, makes it a valuable building block in various chemical applications, including pharmaceutical research and development. The precise arrangement of these functional groups allows for targeted modifications and introductions of diverse functionalities, making it a key precursor in the synthesis of novel therapeutic agents and other specialty chemicals. This document provides a technical summary of its chemical properties and a detailed protocol for its synthesis.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental settings, ensuring accurate stoichiometric calculations and appropriate handling procedures.

| Property | Value | Reference |

| CAS Number | 350988-41-9 | [1] |

| Molecular Formula | C12H16O3 | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| MDL Number | MFCD01922214 | [1] |

| Hazard | Irritant | [1] |

Structural Formula

The structural formula of this compound is presented below. The molecule consists of a central benzene ring substituted with an aldehyde group (-CHO), an ethoxy group (-OCH2CH3) at position 3, and a propoxy group (-OCH2CH2CH3) at position 4.

The image above is a placeholder representing the chemical structure described.

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This method involves the propylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), a readily available starting material. The phenolic hydroxyl group of ethyl vanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide) to form the desired ether linkage.

Materials and Reagents

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) (CAS: 121-32-4)

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (K2CO3) (or another suitable base like Sodium Hydroxide)

-

Acetone (or Dimethylformamide - DMF) (Anhydrous)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Experimental Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone.

-

Addition of Base : Add potassium carbonate (1.5 equivalents) to the solution. The mixture will be a suspension.

-

Addition of Alkylating Agent : Add 1-bromopropane (1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction : Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (ethyl vanillin) is consumed.

-

Work-up :

-

Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification :

-

Filter the drying agent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Visualized Workflows and Relationships

To clarify the procedural and chemical relationships, the following diagrams are provided in the DOT language for Graphviz.

Synthesis Reaction Pathway

This diagram illustrates the chemical transformation from the starting materials to the final product via the Williamson ether synthesis.

Caption: Chemical relationship in the synthesis of this compound.

Experimental Synthesis Workflow

This diagram outlines the step-by-step laboratory workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis and purification process.

References

Technical Guide: Determination of the Molecular Weight of 3-Ethoxy-4-propoxybenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-propoxybenzaldehyde is an aromatic aldehyde compound characterized by ethoxy and propoxy functional groups attached to a benzaldehyde core. A precise understanding of its molecular weight is fundamental for a range of applications in chemical synthesis, pharmacological research, and drug development. Accurate molecular weight is critical for stoichiometric calculations, analytical characterization (such as mass spectrometry), and ensuring the purity and identity of the compound in experimental settings.

This technical guide provides a detailed methodology for the calculation of the molecular weight of this compound, presenting the underlying atomic weight data and the computational workflow.

Molecular Formula and Component Elements

The chemical structure of this compound corresponds to the molecular formula C₁₂H₁₆O₃ .[1][2] This formula indicates that each molecule is composed of twelve carbon atoms, sixteen hydrogen atoms, and three oxygen atoms.

Data Presentation: Atomic Weights

The calculation of the molecular weight is based on the standard atomic weights of the constituent elements. The values used in this guide are the conventional atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Quantity (in molecule) | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 12 | ~12.011[3][4] | 144.132 |

| Hydrogen | H | 16 | ~1.008[5][6][7][8] | 16.128 |

| Oxygen | O | 3 | ~15.999[9][10][11] | 47.997 |

| Total | 208.257 |

The calculated molecular weight of this compound is 208.257 g/mol . This value is consistent with published data, which lists the molecular weight as approximately 208.26 g/mol .[1]

Experimental Protocol: Molecular Weight Calculation

This section details the protocol for the theoretical calculation of the molecular weight of this compound.

4.1 Objective: To determine the molecular weight of this compound from its molecular formula and the standard atomic weights of its constituent elements.

4.2 Materials:

-

Molecular Formula: C₁₂H₁₆O₃

-

Standard Atomic Weight Data (IUPAC)

4.3 Procedure:

-

Identify Constituent Elements: Deconstruct the molecular formula (C₁₂H₁₆O₃) into its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).

-

Determine Atom Count: Quantify the number of atoms for each element present in a single molecule:

-

Carbon: 12 atoms

-

Hydrogen: 16 atoms

-

Oxygen: 3 atoms

-

-

Obtain Standard Atomic Weights: Reference the standard atomic weight for each element:

-

C ≈ 12.011 amu

-

H ≈ 1.008 amu

-

O ≈ 15.999 amu

-

-

Calculate Subtotals: Multiply the atom count of each element by its respective atomic weight to determine the total mass contribution for that element.

-

Mass (C) = 12 * 12.011 amu = 144.132 amu

-

Mass (H) = 16 * 1.008 amu = 16.128 amu

-

Mass (O) = 3 * 15.999 amu = 47.997 amu

-

-

Summation: Sum the subtotals from the previous step to arrive at the final molecular weight.

-

Molecular Weight = 144.132 + 16.128 + 47.997 = 208.257 amu

-

4.4 Result: The calculated molecular weight is 208.257 amu, which is expressed in g/mol for molar mass considerations.

Visualization of Calculation Workflow

The logical flow of the molecular weight calculation protocol is illustrated in the diagram below.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Benzaldehyde, 3-ethoxy-4-propoxy- (9CI) | 350988-41-9 [amp.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. princeton.edu [princeton.edu]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines plausible synthetic pathways for the preparation of 3-ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to the absence of a specifically documented synthesis for this target molecule in reviewed literature, this document proposes two logical and technically sound approaches based on the well-established Williamson ether synthesis. The information presented herein is intended to provide a strong foundational methodology for researchers to develop a robust synthesis in the laboratory.

Introduction to the Core Synthesis Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide ion. In the context of synthesizing this compound, this strategy is particularly well-suited for the O-alkylation of a substituted phenolic precursor.

The general mechanism involves two key steps:

-

Deprotonation: A strong base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks an alkyl halide in an SN2 reaction, leading to the formation of the desired ether and a salt byproduct.

For the synthesis of aromatic ethers, common bases include potassium carbonate, sodium hydroxide, and sodium hydride. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetone often being employed to facilitate the reaction.

Proposed Synthesis Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of this compound. Both pathways utilize the Williamson ether synthesis but differ in the starting material and the alkylating agent.

-

Pathway A: O-Ethylation of 3-hydroxy-4-propoxybenzaldehyde.

-

Pathway B: O-Propylation of 4-hydroxy-3-ethoxybenzaldehyde (Ethylvanillin).

The selection of a particular pathway in a practical setting would likely depend on the commercial availability and cost of the starting materials.

Pathway A: Ethylation of 3-hydroxy-4-propoxybenzaldehyde

This pathway begins with 3-hydroxy-4-propoxybenzaldehyde and introduces the ethyl group in the final step.

Diagram of Synthesis Pathway A

Caption: Synthesis of this compound via Ethylation.

Experimental Protocol for Pathway A

-

Reaction Setup: To a dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-propoxybenzaldehyde (1 equivalent).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and 100 mL of dry dimethylformamide (DMF).

-

Alkylation: Stir the mixture at room temperature for 30 minutes. Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data for Pathway A

| Parameter | Value |

| Starting Material | 3-hydroxy-4-propoxybenzaldehyde |

| Molecular Weight | 180.20 g/mol |

| Moles (assuming 5g start) | 0.0277 mol |

| Reagent | Ethyl Iodide |

| Molecular Weight | 155.97 g/mol |

| Equivalents | 1.2 |

| Moles | 0.0332 mol |

| Volume (d=1.95 g/mL) | 2.65 mL |

| Base | Potassium Carbonate (K₂CO₃) |

| Molecular Weight | 138.21 g/mol |

| Equivalents | 1.5 |

| Moles | 0.0416 mol |

| Mass | 5.75 g |

| Product | This compound |

| Molecular Weight | 208.25 g/mol |

| Theoretical Yield | 5.77 g |

| Estimated Actual Yield | 85-95% |

Pathway B: Propylation of 4-hydroxy-3-ethoxybenzaldehyde (Ethylvanillin)

This alternative pathway starts with the commercially available 4-hydroxy-3-ethoxybenzaldehyde (ethylvanillin) and introduces the propyl group.

Diagram of Synthesis Pathway B

Caption: Synthesis of this compound via Propylation.

Experimental Protocol for Pathway B

-

Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 4-hydroxy-3-ethoxybenzaldehyde (1 equivalent) in 150 mL of ethanol.

-

Base Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in 20 mL of water and add it to the flask.

-

Alkylation: Heat the mixture to reflux. Add 1-bromopropane (1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: Continue to reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Extraction: Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with 5% sodium hydroxide solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Quantitative Data for Pathway B

| Parameter | Value |

| Starting Material | 4-hydroxy-3-ethoxybenzaldehyde |

| Molecular Weight | 166.17 g/mol |

| Moles (assuming 5g start) | 0.0301 mol |

| Reagent | 1-Bromopropane |

| Molecular Weight | 122.99 g/mol |

| Equivalents | 1.2 |

| Moles | 0.0361 mol |

| Volume (d=1.35 g/mL) | 3.28 mL |

| Base | Sodium Hydroxide (NaOH) |

| Molecular Weight | 40.00 g/mol |

| Equivalents | 1.1 |

| Moles | 0.0331 mol |

| Mass | 1.32 g |

| Product | This compound |

| Molecular Weight | 208.25 g/mol |

| Theoretical Yield | 6.27 g |

| Estimated Actual Yield | 80-90% |

General Experimental Workflow

The following diagram illustrates a general workflow applicable to both proposed synthesis pathways, from reaction setup to the final purified product.

Caption: General laboratory workflow for the synthesis of ethers.

Conclusion

The synthesis of this compound can be confidently approached using the Williamson ether synthesis. The two proposed pathways, starting from either 3-hydroxy-4-propoxybenzaldehyde or the more readily available 4-hydroxy-3-ethoxybenzaldehyde, offer viable and robust methods for obtaining the target compound. The provided experimental protocols and quantitative data serve as a detailed guide for the practical execution of these syntheses. Standard laboratory techniques for purification and characterization will be essential to isolate and confirm the structure of the final product. Researchers are encouraged to use these methodologies as a starting point and optimize reaction conditions as necessary to achieve the desired yield and purity.

The Solubility Profile of 3-Ethoxy-4-propoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethoxy-4-propoxybenzaldehyde, a significant aromatic aldehyde in various research and development applications. Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on qualitative solubility based on the behavior of structurally similar compounds, outlines detailed experimental protocols for precise solubility determination, and presents a logical workflow for assessing the solubility of organic compounds.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For aromatic aldehydes such as this compound, the presence of a polar carbonyl group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the nonpolar aromatic ring and alkyl chains contribute to its hydrophobic character, influencing its solubility in nonpolar organic solvents.

Predicted Solubility of this compound

For instance, the related compound 3-ethoxy-4-hydroxybenzaldehyde is described as slightly soluble in water but soluble in common organic solvents like alcohol, ether, and chloroform. Another analog, 3-ethoxy-4-methoxybenzaldehyde, is noted for its solubility in methanol and excellent solubility in other organic solvents. Based on these observations, the following table summarizes the predicted solubility of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Protic | Water, Ethanol, Methanol | Low in water, likely soluble in alcohols |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Nonpolar | Hexane, Toluene | Likely Soluble |

| Halogenated | Chloroform, Dichloromethane | Likely Soluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following details a robust method for determining the solubility of a crystalline solid in various solvents.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Sample Preparation for Analysis:

-

Record the weight of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Visualization of Relevant Workflows

To aid in the understanding of processes relevant to the study of this compound, the following diagrams illustrate a typical synthesis pathway for a related compound and a logical workflow for solubility determination.

References

- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Physical characteristics of 3-Ethoxy-4-propoxybenzaldehyde

An In-depth Technical Guide on the Physical Characteristics of 3-Ethoxy-4-propoxybenzaldehyde

This guide provides a detailed overview of the known physical characteristics of this compound, alongside comprehensive experimental protocols for the determination of key physical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Data

While specific experimental data for the melting point, boiling point, and density of this compound are not widely published, its fundamental chemical properties have been identified. This information is crucial for its handling, application in synthesis, and for designing experiments to determine its other physical characteristics.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Source |

| CAS Number | 350988-41-9 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| Hazard Information | Irritant | [2] |

Experimental Protocols for Physical Characterization

The following are detailed methodologies for determining the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3] Impurities tend to lower and broaden the melting range.

Methodology: Capillary Method using a Thiele Tube or Digital Melting Point Apparatus

-

Sample Preparation: Finely powder the crystalline this compound. Pack the powder into a capillary tube (sealed at one end) to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[4][5]

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3][4]

-

Suspend the thermometer and capillary tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). The heating liquid should cover the sample but the open end of the capillary should remain above the liquid surface.[3]

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Insert the packed capillary tube into the designated slot in the apparatus.

-

Ensure the thermometer is correctly placed in its well.

-

-

Heating and Observation:

-

Heat the apparatus gently. For an unknown compound, a rapid preliminary heating can be done to find an approximate melting point.

-

For an accurate measurement, begin heating slowly when the temperature is about 15-20°C below the approximate melting point. The rate of heating should be controlled to 1-2°C per minute near the melting point.[3]

-

Record the temperature (T₁) at which the first drop of liquid appears.[5]

-

Record the temperature (T₂) at which the entire solid mass turns into a clear liquid.[5]

-

-

Reporting: The melting point is reported as the range from T₁ to T₂.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] This property is fundamental for purification by distillation and for compound identification.

Methodology: Capillary Method using a Thiele Tube or Aluminum Block

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid compound into a small test tube (fusion tube).[6][8]

-

Capillary Inversion: Take a capillary tube sealed at one end. Place this capillary tube into the fusion tube with its open end submerged in the liquid and the sealed end protruding above the surface.[7][8][9]

-

Apparatus Setup:

-

Heating and Observation:

-

Heat the apparatus slowly and uniformly.[8]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip. This is the boiling point.[8]

-

Alternatively, continue heating slightly above this temperature, then turn off the heat and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[7]

-

-

Reporting: Record the observed temperature as the boiling point. It is also good practice to record the atmospheric pressure at the time of the experiment.[10]

Solubility Determination

Solubility provides insights into the polarity and functional groups present in a molecule.[11] The general principle "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[12]

Methodology: Qualitative Solubility Testing

-

General Procedure: In a small test tube, place approximately 25 mg of this compound. Add 0.75 mL of the chosen solvent in small portions. After each addition, shake the tube vigorously for 60 seconds.[11][13] Observe whether the compound dissolves completely.

-

Solvent Sequence: A hierarchical approach is often used to classify the compound.

-

Water: Test solubility in water. If soluble, test the aqueous solution with litmus or pH paper to determine if it is acidic or basic.[14]

-

Diethyl Ether: Test solubility in a non-polar solvent like diethyl ether or hexane.[11][13]

-

5% NaOH Solution: If insoluble in water, test solubility in 5% NaOH. Solubility indicates an acidic functional group.

-

5% NaHCO₃ Solution: If soluble in NaOH, test in 5% NaHCO₃. Solubility suggests a strongly acidic group (like a carboxylic acid).[11]

-

5% HCl Solution: If insoluble in water and basic solutions, test in 5% HCl. Solubility indicates a basic functional group (like an amine).[11][14]

-

Concentrated H₂SO₄: If the compound is insoluble in all the above, test its solubility in cold, concentrated sulfuric acid. Solubility (often with a color change) suggests the presence of a functional group containing nitrogen, oxygen, or unsaturation (alkenes, alkynes).[14]

-

-

Reporting: Report the compound as "soluble" or "insoluble" in each solvent tested.

Visualization of Experimental Workflow

The following diagram illustrates the logical sequence of experiments for the physical characterization of an unknown organic solid.

References

- 1. This compound | CAS 350988-41-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.ws [chem.ws]

- 14. www1.udel.edu [www1.udel.edu]

In-Depth Technical Guide to 3-Ethoxy-4-propoxybenzaldehyde (CAS Number: 350988-41-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and hazards of the chemical compound 3-ethoxy-4-propoxybenzaldehyde, identified by CAS number 350988-41-9. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Physicochemical Properties

This compound is an aromatic aldehyde with the molecular formula C₁₂H₁₆O₃.[1][2] Its structure consists of a benzene ring substituted with an ethoxy group, a propoxy group, and a formyl (aldehyde) group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 350988-41-9 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.26 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Physical State | Predicted to be a liquid or low-melting solid | [3] |

| Solubility | Predicted to have good solubility in organic solvents and limited aqueous solubility. | [3] |

For comparison, the structurally related compound 3-ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) is a white to tan powder or chunks with a melting point of 51-53 °C and a boiling point of 155 °C at 10 mmHg.[4][5] It is soluble in organic solvents.[4] Another related compound, 4-propoxybenzaldehyde (CAS 5736-85-6), has a reduced pressure boiling point of 402-403 K (129-130 °C) at 0.01 bar.[6]

Hazards and Toxicological Profile

Based on available safety data, this compound is classified as an irritant.[1] The primary hazards identified are skin and eye irritation.

Table 2: Hazard Identification for this compound

| Hazard Statement | Classification | Source |

| H317 | May cause an allergic skin reaction. | [1] |

| H319 | Causes serious eye irritation. | [1] |

The toxicological properties of many benzaldehyde derivatives are of interest due to their wide range of biological activities, which can include antimicrobial, antioxidant, and anti-inflammatory effects.[7] Some benzaldehyde derivatives have also been investigated as enzyme inhibitors.[8][9] However, specific toxicological studies on this compound are not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not available in published literature. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are widely used for chemical characterization.

Determination of Physicochemical Properties (General Protocol)

A general workflow for determining the key physicochemical properties of a novel benzaldehyde derivative is outlined below.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Hazard Determination Protocols

The assessment of skin sensitization and eye irritation potential is typically conducted following internationally recognized guidelines.

The potential for a substance to cause skin sensitization can be evaluated using a variety of in vivo and in vitro methods as described in OECD Test Guidelines.

-

OECD Test Guideline 406: Skin Sensitisation (Guinea Pig Maximisation Test) : This in vivo test involves the intradermal and topical application of the test substance to guinea pigs to observe for allergic contact dermatitis.

-

OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA) : An in vivo method in mice that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of sensitization.

-

OECD Test Guideline 497: Defined Approaches on Skin Sensitisation : This guideline describes non-animal testing strategies that combine in chemico and in vitro data to predict skin sensitization potential.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound [oakwoodchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Propoxybenzaldehyde [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Substituted Benzaldehydes: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes, a versatile class of aromatic aldehydes, represent a core scaffold in medicinal chemistry and drug development. Their inherent reactivity and the diverse functionalities that can be introduced onto the benzene ring allow for the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of substituted benzaldehydes, with a focus on their potential as therapeutic agents. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and critical signaling pathways are visualized to facilitate a deeper understanding of their structure-activity relationships and therapeutic applications.

Synthesis of Substituted Benzaldehydes

The synthesis of substituted benzaldehydes can be achieved through a variety of methods, depending on the desired substitution pattern and the nature of the functional groups. Common strategies include the formylation of substituted benzenes, the oxidation of corresponding benzyl alcohols or toluenes, and the reduction of benzoic acid derivatives.

One modern and efficient method involves a two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides. This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde functionality, making it amenable to subsequent cross-coupling with organometallic reagents. This approach allows for the introduction of a wide variety of alkyl and aryl substituents.[1][2] Tandem reactions, which combine multiple synthetic steps in a single pot without the need for intermediate purification, offer an efficient route to ortho-substituted benzaldehydes through directed metalation.

Biological Activities and Therapeutic Potential

Substituted benzaldehydes exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting a range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of substituted benzaldehydes. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including those of the breast, colon, glioblastoma, leukemia, and ovary.[3][4][5] The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are frequently dysregulated in cancer.[3]

Table 1: Cytotoxicity of Substituted Benzaldehydes against Human Cancer Cell Lines

| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | Reference |

| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | [4] |

| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | [4] |

| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | [4] |

| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | [4] |

| 2-(benzyloxy)benzaldehyde | - | - | - | significant activity at 1-10 µM | |

| 2-(benzyloxy)-4-methoxybenzaldehyde | - | - | - | significant activity at 1-10 µM | |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | - | - | - | significant activity at 1-10 µM |

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted benzaldehydes have emerged as promising candidates with activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes, inhibition of essential enzymes, and interference with quorum sensing, a bacterial communication system that regulates virulence. The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the benzaldehyde ring.

Table 2: Antimicrobial Activity of Substituted Benzaldehydes

| Compound | Organism | MIC (µg/mL) | Reference |

| Dihydroauroglaucin | Escherichia coli | 1.95 | |

| Dihydroauroglaucin | Streptococcus mutans | 1.95 | |

| Dihydroauroglaucin | Staphylococcus aureus | 3.9 | |

| Benzaldehyde | Staphylococcus aureus (1199B) | >512 | |

| Benzaldehyde + Norfloxacin | Staphylococcus aureus (1199B) | 128 (for Norfloxacin) |

Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Many substituted benzaldehydes, particularly those with hydroxyl and methoxy groups, have demonstrated significant antioxidant activity. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals.

Table 3: Antioxidant Activity of Substituted Benzaldehydes

| Compound | Assay | IC50 (µM) | Reference |

| 4-Hydroxybenzaldehyde | DPPH Radical Scavenging | - | |

| 3-Methoxy-4-hydroxybenzaldehyde (Vanillin) | DPPH Radical Scavenging | - | |

| 3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde) | DPPH Radical Scavenging | - | |

| 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehyde derivatives | DPPH Radical Scavenging | - |

Note: IC50 in this context refers to the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.

Enzyme Inhibition

Substituted benzaldehydes have been shown to inhibit the activity of various enzymes, which is a key strategy in drug design. For example, certain derivatives act as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and associated with poor prognosis. Selective inhibition of such enzymes presents a targeted approach to cancer therapy.

Table 4: Enzyme Inhibition by Substituted Benzaldehydes

| Compound | Enzyme | IC50 (µM) | Reference |

| ABMM-15 | ALDH1A3 | 0.23 | [6] |

| ABMM-16 | ALDH1A3 | 1.29 | [6] |

Key Signaling Pathways Modulated by Substituted Benzaldehydes

The therapeutic effects of substituted benzaldehydes are often mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Benzaldehyde has been shown to inhibit this pathway, leading to the suppression of cancer cell growth.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell survival, proliferation, and angiogenesis. Constitutive activation of STAT3 is observed in many cancers. Benzaldehyde has been found to suppress the STAT3 signaling pathway.

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a critical player in the inflammatory response and is often constitutively active in cancer cells. Benzaldehyde has been shown to inhibit the NF-κB pathway.

ERK Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in the regulation of cell proliferation, differentiation, and survival. Benzaldehyde has been demonstrated to inhibit the ERK pathway in cancer cells.

Sonic Hedgehog Pathway

The Sonic Hedgehog (Shh) signaling pathway is crucial during embryonic development and has been implicated in tumorigenesis and the maintenance of cancer stem cells. Benzaldehyde has been shown to stimulate autophagy via the Shh signaling pathway, suggesting a complex role in cellular regulation.

Experimental Protocols

Synthesis of Substituted Benzaldehydes

General Procedure for the Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes:

A regioselective alkylation of 2,4-dihydroxybenzaldehyde can be achieved using cesium bicarbonate as the base. To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in acetonitrile, an alkyl halide (3.0 eq) and cesium bicarbonate (3.0 eq) are added. The mixture is heated in a sealed vessel at 80°C for 4 hours with vigorous stirring. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash chromatography to yield the desired 4-alkoxy-2-hydroxybenzaldehyde.

Biological Assays

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[3]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted benzaldehyde derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The substituted benzaldehyde is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity:

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared.

-

Reaction Mixture: Various concentrations of the substituted benzaldehyde are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Conclusion

Substituted benzaldehydes represent a rich and versatile source of bioactive molecules with significant potential in drug discovery. Their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties, coupled with their synthetic tractability, make them an attractive scaffold for the development of novel therapeutics. The modulation of key signaling pathways, such as PI3K/Akt/mTOR, STAT3, NF-κB, ERK, and Sonic Hedgehog, provides a mechanistic basis for their observed biological effects. Further exploration of the structure-activity relationships and optimization of the lead compounds will be crucial in translating the therapeutic potential of substituted benzaldehydes into clinical applications. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to advancing this promising class of compounds in the field of drug development.

References

Potential Research Applications of 3-Ethoxy-4-propoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-4-propoxybenzaldehyde, a substituted benzaldehyde derivative, presents a versatile scaffold for chemical synthesis and drug discovery. While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to other biologically active benzaldehydes suggests significant potential for research and development. This technical guide outlines potential research applications, provides detailed synthetic and biological evaluation protocols, and presents key data for structurally related compounds to inform future investigations. The primary areas of interest for this compound include its role as an intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, and its potential as an anticancer, antimicrobial, and acetylcholinesterase (AChE) inhibitory agent.

Chemical and Physical Properties

This compound is an aromatic aldehyde with the chemical formula C₁₂H₁₆O₃ and a molecular weight of 208.26 g/mol .[1] It is classified as an irritant and should be handled with appropriate safety precautions.[1]

| Property | Value | Reference |

| CAS Number | 350988-41-9 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound can be readily adapted from established protocols for similar 3,4-dialkoxybenzaldehydes. A common and efficient method is the Williamson ether synthesis, starting from a commercially available precursor like 3,4-dihydroxybenzaldehyde or by sequential alkylation of a suitable starting material.

General Experimental Protocol: Two-Step Williamson Ether Synthesis

This protocol is adapted from the synthesis of 3-ethoxy-4-methoxybenzaldehyde and can be modified for the synthesis of the target compound.

Materials:

-

3-Hydroxy-4-propoxybenzaldehyde (or 4-hydroxy-3-ethoxybenzaldehyde)

-

Ethyl iodide (or propyl iodide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the starting hydroxyphenoxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the corresponding alkyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Expected Yield: Based on similar syntheses, yields are typically in the range of 80-95%.

Potential Research Applications

The structural features of this compound suggest several promising avenues for research, particularly in medicinal chemistry.

Intermediate for Phosphodiesterase-4 (PDE4) Inhibitors

The closely related compound, 3-ethoxy-4-methoxybenzaldehyde, is a key intermediate in the synthesis of Apremilast, a known PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates inflammatory responses.

The synthesis of novel PDE4 inhibitors using this compound as a building block could lead to the discovery of new therapeutic agents for inflammatory diseases.

Anticancer Activity

Substituted benzaldehydes have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The lipophilicity and electronic properties of the substituents on the benzene ring can significantly influence the anticancer potency.

This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Benzaldehyde and its derivatives are known to possess antimicrobial properties against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes. The ethoxy and propoxy groups in this compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell walls.

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several classes of organic molecules, including some benzaldehyde derivatives, have been shown to inhibit AChE. The potential of this compound as an AChE inhibitor warrants investigation.

This is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

-

Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

-

The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Conclusion

This compound is a readily synthesizable compound with significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. Based on the biological activities of structurally related compounds, it is a promising candidate for investigation as a precursor for PDE4 inhibitors and as a potential anticancer, antimicrobial, and acetylcholinesterase inhibitory agent. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and other related benzaldehyde derivatives. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Discovery and history of 3-Ethoxy-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde. Due to the limited availability of specific historical and experimental data in peer-reviewed literature, this document focuses on its known chemical and physical properties, a plausible synthetic route based on established organic chemistry principles, and hypothetical characterization data. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound belongs to the class of alkoxy-substituted benzaldehydes. These compounds are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for more complex molecules. The specific arrangement of the ethoxy and propoxy groups on the benzene ring can influence the molecule's steric and electronic properties, making it a candidate for investigation in various research applications.

History and Discovery

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 350988-41-9 | Chemical Suppliers |

| Molecular Formula | C₁₂H₁₆O₃ | Chemical Suppliers |

| Molecular Weight | 208.26 g/mol | Chemical Suppliers |

| Melting Point | 41-42 °C | Chemical Supplier Data |

Plausible Synthesis Protocol

While a specific, published experimental protocol for the synthesis of this compound has not been identified, a plausible and efficient method is the Williamson ether synthesis. This well-established reaction involves the alkylation of a phenoxide with an alkyl halide. Two potential starting materials for this synthesis are 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) or 3-hydroxy-4-propoxybenzaldehyde. The former is more commercially available.

Proposed Synthesis via Williamson Ether Synthesis

The proposed synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with a propylating agent, such as 1-bromopropane, in the presence of a base.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde in anhydrous acetone, add anhydrous potassium carbonate.

-

Add 1-bromopropane to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Workflow Diagram:

Figure 2: Experimental workflow for the synthesis.

Characterization (Hypothetical Data)

The following table summarizes the expected characterization data for the synthesized this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), propoxy group (triplet, sextet, triplet), aromatic protons, and the aldehyde proton (singlet). |

| ¹³C NMR | Resonances for the ethoxy and propoxy carbons, aromatic carbons, and a characteristic signal for the carbonyl carbon of the aldehyde. |

| IR Spectroscopy | A strong C=O stretching absorption band for the aldehyde, and characteristic C-O stretching bands for the ether linkages. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (m/z = 208.26). |

Signaling Pathways and Biological Activity

As of the date of this publication, there is no publicly available information or research that describes the involvement of this compound in any specific biological signaling pathways or details any significant biological activity. Its structural similarity to other pharmacologically active benzaldehyde derivatives suggests it could be a candidate for screening in various biological assays.

Conclusion

This compound is a specialty chemical with limited publicly available data. This guide provides a summary of its known physical properties and proposes a robust and plausible synthetic route based on the Williamson ether synthesis. The provided hypothetical experimental protocol and characterization data can serve as a starting point for researchers interested in synthesizing and exploring the properties and potential applications of this compound. Further research is warranted to elucidate its biological activity and potential roles in drug discovery and development.

Methodological & Application

Synthesis of 3-Ethoxy-4-propoxybenzaldehyde from Isovanillin: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-ethoxy-4-propoxybenzaldehyde, a valuable aromatic aldehyde derivative, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthetic strategy is based on a two-step Williamson ether synthesis, a robust and widely used method for the formation of ethers. This application note includes detailed experimental protocols, a summary of chemical data, and a visual representation of the synthetic workflow, designed to assist researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a substituted benzaldehyde with potential applications as a building block in the synthesis of more complex organic molecules, including pharmaceutical intermediates and materials with specific optical or electronic properties. The presence of two different alkoxy groups on the aromatic ring offers opportunities for selective functionalization and tuning of molecular properties. The synthesis commences with the readily available starting material, isovanillin, and proceeds through a two-step alkylation process. The first step involves the selective propylation of the more acidic 4-hydroxyl group of isovanillin, followed by the ethylation of the 3-hydroxyl group of the resulting intermediate.

Reaction Scheme

The overall synthetic transformation is depicted below:

Step 1: Synthesis of 3-hydroxy-4-propoxybenzaldehyde (Intermediate)

Step 2: Synthesis of this compound (Final Product)

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physical and Chemical Properties of Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Isovanillin |  | C₈H₈O₃ | 152.15 | 113-115 | 621-59-0 |

| 3-hydroxy-4-propoxybenzaldehyde |  | C₁₀H₁₂O₃ | 180.20 | N/A | 21946176 (CID) |

| This compound |  | C₁₂H₁₆O₃ | 208.25 | 41-42 | 350988-41-9 |

Table 2: Summary of Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Base | Expected Yield (%) | Purity (%) |

| Step 1: Propylation | Isovanillin, 1-Bromopropane | Acetone or DMF | K₂CO₃ | 80-90 | >95 (after purification) |

| Step 2: Ethylation | 3-hydroxy-4-propoxybenzaldehyde, Ethyl Bromide | Acetone or DMF | K₂CO₃ | 85-95 | >98 (after purification) |

Note: Yields and purity are estimates based on similar Williamson ether synthesis reactions and may require optimization.

Experimental Protocols

Materials and Equipment:

-

Isovanillin

-

1-Bromopropane

-

Ethyl Bromide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Safety Precautions: All experimental procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Alkyl halides are volatile and potentially harmful; handle with care.

Protocol 1: Synthesis of 3-hydroxy-4-propoxybenzaldehyde (Intermediate)

This protocol details the selective propylation of the 4-hydroxyl group of isovanillin.

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone or DMF (10 mL per gram of isovanillin).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Slowly add 1-bromopropane (1.1 eq.) to the suspension.

-